molecular formula C18H20N2O6S B4298829 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B4298829
M. Wt: 392.4 g/mol
InChI Key: HRIFAYUIKISDQB-UHFFFAOYSA-N
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Description

3-[(Mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound that features both mesitylsulfonyl and nitrophenyl functional groups

Preparation Methods

The synthesis of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the mesitylsulfonyl chloride, which is then reacted with an appropriate amine to form the mesitylsulfonyl amide. The nitrophenyl group is introduced through nitration reactions, and the final product is obtained by coupling the mesitylsulfonyl amide with the nitrophenyl derivative under specific conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

3-[(Mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways. The mesitylsulfonyl group may interact with proteins or enzymes, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid include other sulfonyl amides and nitrophenyl derivatives. Compared to these compounds, this compound is unique due to the combination of both mesitylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 3-[(Mesitylsulfonyl)amino]propanoic acid
  • 3-(3-Nitrophenyl)propanoic acid These compounds may share some reactivity but differ in their specific applications and effects.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-11-7-12(2)18(13(3)8-11)27(25,26)19-16(10-17(21)22)14-5-4-6-15(9-14)20(23)24/h4-9,16,19H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFAYUIKISDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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